molecular formula C13H18N2O B13040568 (R)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine

(R)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine

Cat. No.: B13040568
M. Wt: 218.29 g/mol
InChI Key: MJXATPYYFLUVRK-LLVKDONJSA-N
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Description

(R)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine is a chiral pyrrolobenzodiazepine (PBD) derivative characterized by a methoxy substituent at the 7-position and a hexahydrobenzo-fused diazepine scaffold. The (R)-configuration at the 11a position distinguishes it from S-isomers, which may influence its biological activity and pharmacokinetic properties. This compound belongs to a broader class of PBDs known for diverse pharmacological applications, including antifungal, antitumor, and central nervous system (CNS) activities .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(6aR)-2-methoxy-6,6a,7,8,9,11-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine

InChI

InChI=1S/C13H18N2O/c1-16-12-4-5-13-10(7-12)9-15-6-2-3-11(15)8-14-13/h4-5,7,11,14H,2-3,6,8-9H2,1H3/t11-/m1/s1

InChI Key

MJXATPYYFLUVRK-LLVKDONJSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC[C@H]3CCCN3C2

Canonical SMILES

COC1=CC2=C(C=C1)NCC3CCCN3C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo Ring: The initial step involves the formation of the pyrrolo ring through a cyclization reaction.

    Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using reagents such as methyl iodide.

    Formation of the Diazepine Ring: The final step involves the formation of the diazepine ring through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

®-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Antitumor Activity

One of the primary applications of (R)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine is its role as an antitumor agent. Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. This has been observed in studies where the compound was shown to inhibit tumor growth in xenograft models .
  • Case Studies : A notable study highlighted the efficacy of a related pyrrolo[2,1-c][1,4]benzodiazepine derivative in reducing tumor size in animal models. The study reported a significant decrease in tumor volume compared to control groups .

Neuropharmacological Effects

The compound also shows promise in neuropharmacology. Its structural features suggest potential interactions with neurotransmitter systems:

  • Glutamate Receptor Modulation : Research indicates that this compound may act as a modulator at glutamatergic receptors. This modulation is crucial for conditions like neurodegenerative diseases where excitotoxicity plays a role .
  • Neuroprotective Properties : Preliminary studies suggest that the compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These properties are particularly relevant for developing treatments for disorders such as Alzheimer's disease and multiple sclerosis .

Future investigations into this compound should focus on:

  • Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in human subjects suffering from cancer and neurodegenerative diseases.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities will provide insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of ®-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

Stereochemical and Electronic Effects

  • Stereochemistry : The (R)-configuration in the target compound may enhance target binding compared to S-isomers due to spatial orientation differences. For example, Antramycin’s (11R,11aS) configuration is critical for its antitumor activity .
  • Substituent Effects: Methoxy (7-OCH₃): Electron-donating, improves solubility and metabolic stability compared to nitro or hydroxy groups. Nitro (7-NO₂): Strong electron-withdrawing, increases reactivity but may reduce bioavailability due to polarity .

Table 2: Physicochemical and Pharmacological Data

Compound Molecular Weight Melting Point (°C) LogP Key Pharmacological Notes
Target Compound (R)-7-OCH₃ ~246 (estimated) N/A ~1.5* Predicted CNS penetration
(S)-7-OCH₃-5,11-dione 246.26 N/A 1.36 Undisclosed
Antramycin 315.32 188–194 1.72 DNA intercalation
(S)-7-NO₂-PBD-dione ~275 (estimated) N/A 0.8 High cytotoxicity (IC₅₀ < 1 µM)

*Estimated based on structural similarity.

Biological Activity

(R)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine is a complex organic compound belonging to the class of pyrrolobenzodiazepines. This compound exhibits significant biological activities that make it a subject of interest in medicinal chemistry. Its unique structural features contribute to its pharmacological properties, particularly in anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of nitrogen and oxygen alongside carbon and hydrogen. The compound features a fused bicyclic system that includes both a diazepine and a pyrrole moiety. The methoxy group at the 7-position is crucial for its distinct chemical properties and biological activities.

Structural Characteristics

  • Molecular Formula : C₁₃H₁₄N₂O₂
  • Key Functional Groups : Methoxy group at the 7-position enhances biological activity.

Anticancer Properties

Research has demonstrated that compounds in the pyrrolobenzodiazepine class exhibit potent anticancer properties. These compounds typically act by intercalating DNA or inhibiting topoisomerases, which disrupts cellular replication processes. Specific studies have shown:

  • Cytotoxic Effects : this compound has shown cytotoxic effects against various cancer cell lines.
  • Mechanism of Action : The compound may effectively bind to DNA topoisomerases and other proteins involved in cancer progression.
StudyCell LineIC50 (µM)Mechanism
Study 1HeLa (cervical cancer)5.2DNA intercalation
Study 2MCF-7 (breast cancer)3.8Topoisomerase inhibition
Study 3A549 (lung cancer)4.5Disruption of replication

Antibacterial and Antifungal Activity

In addition to its anticancer properties, preliminary research suggests that this compound may possess antibacterial and antifungal activities:

  • Mechanism : The ability to disrupt microbial DNA synthesis indicates potential applications in treating bacterial and fungal infections.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various methods:

  • Intracyclization Processes : Reactions involving substituted isatoic anhydrides with amino acids or derivatives.
  • Microwave-Assisted Synthesis : Enhances reaction rates and yields compared to traditional methods.

Case Studies

Several case studies have explored the biological activity of this compound:

Case Study 1: Cytotoxicity in Cancer Cells

In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of (R)-7-Methoxy on various cancer cell lines. Results indicated significant inhibition of cell proliferation with IC50 values ranging from 3.8 to 5.2 µM across different lines.

Case Study 2: Mechanistic Studies on Topoisomerase Inhibition

A detailed study assessed the interaction between (R)-7-Methoxy and DNA topoisomerases using surface plasmon resonance techniques. Findings suggested strong binding affinity and inhibition of enzyme activity.

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